Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)-, is an organic compound with the molecular formula and a molecular weight of approximately 124.18 g/mol. It is classified as a ketone due to the presence of a carbonyl group (C=O) within its structure. The compound features a cyclopentene ring substituted at one position by a methyl group and at another by an ethanone moiety, contributing to its unique chemical properties. The IUPAC Standard InChI for this compound is InChI=1S/C8H12O/c1-6-4-3-5-8(6)7(2)9/h3-5H2,1-2H3 .
While specific biological activities of ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- have not been extensively documented, compounds with similar structures often exhibit various biological properties. Ketones are known for their potential antimicrobial and antifungal activities. Further research may elucidate specific interactions with biological systems.
The synthesis of ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- can be achieved through several methods:
Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- has potential applications in:
Interaction studies involving ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- could focus on its reactivity with biological molecules or other organic compounds. Investigating its behavior in various solvents and under different pH conditions may provide insights into its stability and reactivity profiles.
Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:
Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- is unique due to its specific arrangement of substituents on the cyclopentene ring and its potential applications in flavoring and fragrance industries. Its reactivity patterns also differentiate it from other similar compounds.
Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)-, features a cyclopentene ring substituted with a methyl group at the 2-position and an acetyl group at the 1-position. Its molecular structure enables diverse reactivity, including participation in Diels-Alder reactions, electrophilic substitutions, and autoxidation processes.
Table 1: Fundamental Molecular Properties
Property | Value/Description | Source |
---|---|---|
Molecular Formula | C₈H₁₂O | |
Molecular Weight | 124.18 g/mol | |
Boiling Point | 191°C | |
Odor Profile | Peppermint-like | |
IUPAC Name | 1-(2-Methylcyclopent-1-en-1-yl)ethanone |
The synthesis of Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)-, has evolved through landmark methodologies:
Friedel-Crafts Acylation (1960s):
Ring Contraction (1980s):
Table 2: Evolution of Synthetic Methods
Decade | Method | Yield (%) | Key Innovation |
---|---|---|---|
1960s | Friedel-Crafts Acylation | 40–50 | Lewis acid catalysis |
1980s | Cyclohexene Rearrangement | 55–60 | Acid-mediated ring contraction |
2020s | Continuous Flow Catalysis | 75–85 | Enhanced scalability and efficiency |
Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- represents a ketone compound with the systematic International Union of Pure and Applied Chemistry name 1-(2-methylcyclopent-1-en-1-yl)ethanone [1]. The compound is registered under the Chemical Abstracts Service number 3168-90-9 and possesses the molecular formula C₈H₁₂O with a molecular weight of 124.18 grams per mole [1] [5]. The structural identification reveals a cyclopentenyl ring system bearing a methyl substituent at the 2-position and an ethanone (acetyl) functional group attached to the 1-position of the cyclopentene ring [1].
The compound exhibits several synonymous nomenclature designations including 1-(2-methyl-1-cyclopentenyl)ethanone, 1-acetyl-2-methyl-1-cyclopentene, and ketone, methyl 2-methyl-1-cyclopenten-1-yl [1]. The International Chemical Identifier string InChI=1S/C8H12O/c1-6-4-3-5-8(6)7(2)9/h3-5H2,1-2H3 provides a unique structural representation, while the corresponding InChI Key HDURLXYBKGWETC-UHFFFAOYSA-N serves as a hashed version for database searches [1] [6]. The Simplified Molecular Input Line Entry System notation CC1=C(CCC1)C(=O)C accurately depicts the compound's connectivity [1].
Nuclear Magnetic Resonance spectroscopy provides crucial structural information for ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- through both proton and carbon-13 nuclear magnetic resonance techniques [1]. In proton nuclear magnetic resonance spectroscopy, ketone compounds typically exhibit characteristic chemical shift patterns where protons on carbons adjacent to the carbonyl group appear in the range of 2.1-2.6 parts per million [25]. The cyclopentenyl protons would be expected to resonate in the aliphatic region between 1.2-1.9 parts per million, while the methyl substituent protons would appear in the upfield region around 0.8-1.0 parts per million [25].
Carbon-13 nuclear magnetic resonance spectroscopy reveals distinctive chemical shift regions for different carbon environments within the molecule [26] [27]. The carbonyl carbon in ketones characteristically appears in the downfield region between 205-220 parts per million, providing definitive identification of the ketone functional group [26] [27]. The carbons within the cyclopentene ring system would exhibit chemical shifts consistent with alkene carbons in the range of 115-140 parts per million, while the saturated cyclopentyl carbons would resonate between 16-35 parts per million [26] [27]. The methyl carbon attached to the cyclopentene ring would appear in the typical alkyl region around 10-15 parts per million [26] [27].
The coupling patterns observed in nuclear magnetic resonance spectra provide additional structural confirmation through spin-spin interactions between neighboring protons [25]. The cyclopentene ring protons would exhibit complex multipicity patterns due to the numerous proton-proton couplings within the five-membered ring system [8]. Integration ratios in the proton nuclear magnetic resonance spectrum would reflect the relative number of protons in each chemical environment, with the methyl groups contributing three protons each and the cyclopentene ring contributing six protons total [25].
Infrared spectroscopy provides definitive identification of functional groups through characteristic vibrational frequencies [9] [28]. The carbonyl stretching vibration represents the most diagnostic infrared absorption for ethanone, 1-(2-methyl-1-cyclopenten-1-yl)-, appearing as a strong absorption band between 1715 ± 7 wavenumbers for saturated aliphatic ketones [28] [29] [32]. This carbonyl stretch occurs due to the large dipole moment change during the carbon-oxygen double bond stretching vibration, resulting in an intense absorption peak [29].
The presence of the cyclopentene double bond introduces additional characteristic infrared absorptions in the spectrum [9]. Carbon-carbon double bond stretching vibrations typically appear in the range of 1600-1680 wavenumbers, though the exact position depends on the degree of substitution and electronic environment [9]. The carbon-hydrogen stretching vibrations from the cyclopentyl and methyl groups would appear in the region between 2800-3000 wavenumbers [9] [28].
Specific structural features of the molecule contribute to the infrared spectral fingerprint region below 1500 wavenumbers [29]. The carbon-carbon-carbon bending vibrations and skeletal vibrations of the cyclopentene ring system would produce characteristic absorption patterns that aid in structural identification [29]. The methyl ketone structure exhibits diagnostic umbrella mode vibrations around 1360 wavenumbers, which appear as medium to strong intensity peaks [29].
Mass spectrometry fragmentation analysis reveals characteristic breakdown patterns for ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- that provide structural information [1] [34] [36]. The molecular ion peak appears at mass-to-charge ratio 124, corresponding to the molecular weight of the intact molecule [1]. The fragmentation behavior follows typical patterns observed for ketone compounds, particularly alpha-cleavage and McLafferty rearrangement mechanisms [34] [36] [38].
Alpha-cleavage represents the predominant fragmentation pathway for ketones, involving bond breaking adjacent to the carbonyl group [34] [36] [38]. This process produces an acylium cation and a neutral alkyl radical, with the charged fragment being detected in the mass spectrum [34] [36]. For ethanone, 1-(2-methyl-1-cyclopenten-1-yl)-, alpha-cleavage would generate characteristic fragment ions including the acetyl cation at mass-to-charge ratio 43, which often appears as the base peak in ketone mass spectra [1] [34] [38].
The McLafferty rearrangement provides an additional fragmentation pathway when gamma-hydrogen atoms are present in the molecular structure [34] [36] [39]. This rearrangement involves a six-membered cyclic transition state that results in the formation of a radical cation and a neutral alkene fragment [34] [36]. The cyclopentene ring system in the molecule may influence the accessibility and likelihood of McLafferty rearrangement pathways [34].
Additional diagnostic fragmentation patterns include the loss of small neutral molecules such as carbon monoxide (mass loss of 28) or methyl radicals (mass loss of 15) [34] [38]. The cyclopentene ring system may undergo ring-opening reactions or loss of ethylene units, contributing to the overall fragmentation pattern complexity [10]. Mass spectral analysis shows characteristic peaks at mass-to-charge ratios 109, 79, and 43, representing major fragmentation products [1].
X-ray crystallographic analysis provides the most comprehensive structural determination technique available for organic compounds, revealing precise atomic positions and intermolecular interactions at atomic resolution [19]. While specific crystallographic data for ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- was not identified in the literature search, related cyclopentenyl ketone compounds have been successfully characterized using single-crystal X-ray diffraction techniques [16]. These studies demonstrate the feasibility of crystallographic analysis for similar molecular structures containing cyclopentene rings and ketone functional groups [16].
X-ray diffraction analysis would reveal critical structural parameters including bond lengths, bond angles, and torsional angles within the cyclopentenyl ketone framework [19]. The planarity of the cyclopentene ring system and the orientation of the ketone substituent relative to the ring plane would be precisely determined through crystallographic methods [19]. Intermolecular interactions such as hydrogen bonding, van der Waals contacts, and pi-pi stacking arrangements in the crystal lattice would provide insights into solid-state packing behavior [19].
The crystallographic data would establish the three-dimensional molecular geometry and confirm the stereochemical configuration of the compound [19]. Unit cell parameters, space group symmetry, and crystal system classification would provide fundamental crystallographic information for the compound [19]. Thermal displacement parameters derived from the diffraction analysis would indicate atomic motion and crystal quality [19].
Density Functional Theory calculations provide valuable theoretical insights into the electronic structure and molecular properties of ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- [14] [17]. Computational studies utilizing hybrid functionals such as B3LYP with appropriate basis sets can accurately predict molecular geometries, vibrational frequencies, and thermodynamic properties [14] [17] [20]. The optimization process determines the most stable molecular conformation by minimizing the total electronic energy of the system [14] [17].
Geometry optimization calculations reveal the preferred three-dimensional structure of the molecule, including bond lengths, bond angles, and conformational preferences [14] [17]. The cyclopentene ring adopts a planar or near-planar geometry due to the sp² hybridization of the double bond carbons [20] [22]. The orientation of the ketone group relative to the cyclopentene ring plane influences the overall molecular stability and electronic properties [14] [17].
Vibrational frequency calculations using Density Functional Theory methods predict infrared and Raman spectroscopic properties that can be compared with experimental observations [14] [17]. These calculations provide theoretical validation of spectroscopic assignments and help interpret complex vibrational modes [14] [17]. Thermodynamic properties such as enthalpy of formation, entropy, and heat capacity can be calculated from the optimized structures and vibrational frequencies [14].
Molecular orbital analysis provides detailed information about the electronic structure and chemical bonding in ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- [15] [21] [24]. The highest occupied molecular orbital and lowest unoccupied molecular orbital represent the frontier orbitals that govern chemical reactivity and electronic transitions [15] [21] [24]. For carbonyl compounds, the highest occupied molecular orbital typically consists of non-bonding electrons localized on the oxygen atom, while the lowest unoccupied molecular orbital corresponds to the pi-antibonding orbital of the carbon-oxygen double bond [15].
The carbonyl group exhibits characteristic molecular orbital features with the carbon atom serving as the electrophilic center due to the antibonding orbital being primarily carbon-centered [15]. The electron density distribution shows significant polarization with the oxygen atom bearing partial negative charge and the carbonyl carbon bearing partial positive charge [15]. This electronic arrangement influences the reactivity patterns and spectroscopic properties of the compound [15].
Electron density analysis reveals the spatial distribution of electronic charge throughout the molecule [20] [22]. The cyclopentene double bond contributes pi-electron density that may interact with the adjacent ketone group through conjugative effects [21]. Natural bond orbital analysis can quantify the degree of charge transfer and orbital interactions between different molecular fragments [17]. The electrostatic potential surface provides visualization of electron-rich and electron-poor regions that influence intermolecular interactions and chemical reactivity [24].